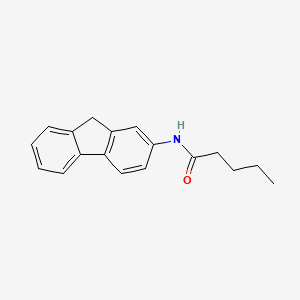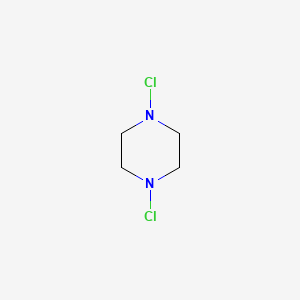
1,6-Dimethyl-3,4-divinyl-1-cyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-3,4-divinyl-1-cyclohexene is an organic compound with the molecular formula C12H18 It is a cyclohexene derivative characterized by the presence of two methyl groups at positions 1 and 6, and two vinyl groups at positions 3 and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3,4-divinyl-1-cyclohexene can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction between 1,3-butadiene and 1,4-dimethyl-1,3-cyclohexadiene under controlled conditions can yield the desired product. The reaction typically requires a catalyst such as aluminum chloride and is conducted at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can further improve the sustainability of the industrial synthesis.
化学反应分析
Types of Reactions
1,6-Dimethyl-3,4-divinyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon.
Substitution: The methyl and vinyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,6-Dimethyl-3,4-divinyl-1-cyclohexene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, materials, and as a monomer in polymerization reactions.
作用机制
The mechanism of action of 1,6-Dimethyl-3,4-divinyl-1-cyclohexene involves its interaction with various molecular targets and pathways. The vinyl groups can undergo addition reactions with electrophiles, while the methyl groups can participate in steric interactions that influence the compound’s reactivity. The compound’s unique structure allows it to act as a versatile intermediate in organic synthesis, facilitating the formation of diverse chemical products.
相似化合物的比较
Similar Compounds
1,6-Dimethyl-3,4-dihydroxy-1-cyclohexene: Similar structure but with hydroxyl groups instead of vinyl groups.
1,6-Dimethyl-3,4-dichloro-1-cyclohexene: Similar structure but with chlorine atoms instead of vinyl groups.
1,6-Dimethyl-3,4-dimethoxy-1-cyclohexene: Similar structure but with methoxy groups instead of vinyl groups.
Uniqueness
1,6-Dimethyl-3,4-divinyl-1-cyclohexene is unique due to the presence of both methyl and vinyl groups, which confer distinct reactivity and potential applications. The vinyl groups provide sites for further functionalization, while the methyl groups influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
61142-14-1 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
3,4-bis(ethenyl)-1,6-dimethylcyclohexene |
InChI |
InChI=1S/C12H18/c1-5-11-7-9(3)10(4)8-12(11)6-2/h5-7,10-12H,1-2,8H2,3-4H3 |
InChI 键 |
VTXVMAQBEQLHGL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(C=C1C)C=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


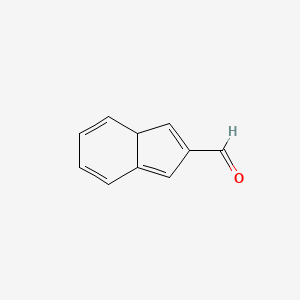

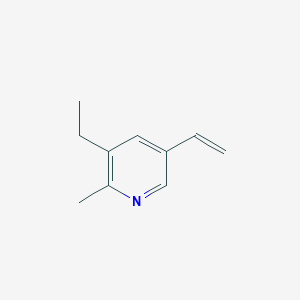
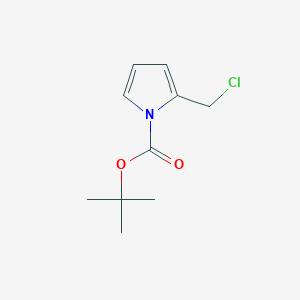
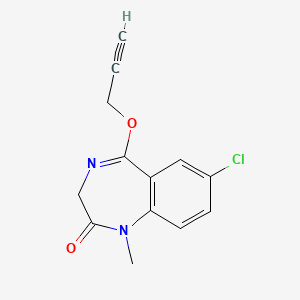
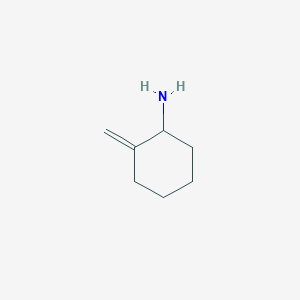

![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
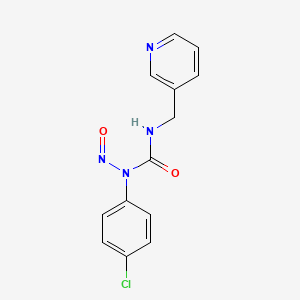
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
